ML347 Exhibits Unmatched ALK2 vs. ALK3 Selectivity Compared to Other BMP Inhibitors
ML347 demonstrates an unprecedented >300-fold selectivity for ALK2 over ALK3 in kinase assays [1]. This is a direct and crucial point of differentiation from other widely used BMP inhibitors, including LDN-193189 (which is only ~6-fold selective for ALK2 over ALK3) and DMH1 (which is only ~10-20 fold selective) [2]. Even the more potent inhibitor K02288 (ALK2 IC50 = 1.1 nM) shows only a ~31-fold selectivity for ALK2 over ALK3 . This specific selectivity profile of ML347 allows for the study of ALK2-dependent signaling without significant off-target effects on the closely related ALK3 receptor.
| Evidence Dimension | Selectivity (ALK2/ALK3 IC50 ratio) |
|---|---|
| Target Compound Data | >337-fold |
| Comparator Or Baseline | LDN-193189: ~6-fold; DMH1: ~15-fold; K02288: ~31-fold |
| Quantified Difference | ML347 shows at least 10-fold greater selectivity than the next best comparator (K02288) and over 50-fold greater selectivity than LDN-193189. |
| Conditions | In vitro kinase activity assays |
Why This Matters
This unparalleled selectivity window is critical for assigning biological function specifically to ALK2, avoiding the confounding results that arise from the concurrent inhibition of ALK3.
- [1] Engers, D. W., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3252. View Source
- [2] LDN-193189. AbMole BioScience. View Source
